molecular formula C16H13BrO3 B1345404 4-Bromo-4'carboethoxybenzophenone CAS No. 746651-80-9

4-Bromo-4'carboethoxybenzophenone

Cat. No.: B1345404
CAS No.: 746651-80-9
M. Wt: 333.18 g/mol
InChI Key: CDVFBVANGWWSME-UHFFFAOYSA-N
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Description

4-Bromo-4’carboethoxybenzophenone, also known as ethyl 4-(4-bromobenzoyl)benzoate, is an organic compound with the molecular formula C16H13BrO3 and a molecular weight of 333.18 g/mol . This compound is characterized by the presence of a bromine atom and a carboethoxy group attached to a benzophenone core. It is commonly used in organic synthesis and various chemical research applications.

Preparation Methods

The synthesis of 4-Bromo-4’carboethoxybenzophenone can be achieved through several routes. One common method involves the reaction of (4-(ethoxycarbonyl)phenyl)zinc pivalate with chloro-trimethyl-silane and copper (I) cyanide di (lithium chloride) in tetrahydrofuran at 0°C under an inert atmosphere. This is followed by the addition of 4-chlorobenzoyl chloride in tetrahydrofuran at 25°C for 4 hours . Another method involves the use of (3-(ethoxycarbonyl)benzyl)zinc pivalate and 4-bromobenzoyl chloride .

Chemical Reactions Analysis

4-Bromo-4’carboethoxybenzophenone undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include substituted benzophenones and other derivatives.

Scientific Research Applications

4-Bromo-4’carboethoxybenzophenone is utilized in a variety of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-4’carboethoxybenzophenone involves its interaction with various molecular targets. In coupling reactions, for example, the compound undergoes oxidative addition with palladium catalysts, forming a new Pd–C bond . This process is crucial for the formation of carbon-carbon bonds in organic synthesis.

Comparison with Similar Compounds

4-Bromo-4’carboethoxybenzophenone can be compared with other similar compounds such as:

The presence of both the bromine atom and the carboethoxy group in 4-Bromo-4’carboethoxybenzophenone makes it unique and highly valuable for a wide range of chemical transformations and research applications.

Properties

IUPAC Name

ethyl 4-(4-bromobenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO3/c1-2-20-16(19)13-5-3-11(4-6-13)15(18)12-7-9-14(17)10-8-12/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVFBVANGWWSME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641434
Record name Ethyl 4-(4-bromobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

746651-80-9
Record name Ethyl 4-(4-bromobenzoyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=746651-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(4-bromobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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